ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidinone core fused with a thiazolidinone-thione moiety and a piperazine ring linked via a carboxylate ester (Fig. 1). The (Z)-configuration of the methylidene group at the thiazolidinone ring and the ethoxypropyl substituent contribute to its stereochemical and physicochemical uniqueness.
Properties
Molecular Formula |
C25H31N5O5S2 |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H31N5O5S2/c1-4-34-15-7-10-30-23(32)19(37-25(30)36)16-18-21(26-20-17(3)8-6-9-29(20)22(18)31)27-11-13-28(14-12-27)24(33)35-5-2/h6,8-9,16H,4-5,7,10-15H2,1-3H3/b19-16- |
InChI Key |
ZCPMJJSSYCUKBJ-MNDPQUGUSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
- Formation of the thiazolidinone ring through the reaction of a suitable thioamide with an α-haloketone.
- Condensation of the thiazolidinone intermediate with a pyrido[1,2-a]pyrimidine derivative.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group may yield sulfoxides, while reduction of the oxo groups may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological processes being targeted.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarity Analysis
The compound’s closest analog, ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate (CAS 3179-89-3, ), shares the pyrido[1,2-a]pyrimidinone and piperazine-carboxylate backbone but lacks the thiazolidinone-thione and ethoxypropyl groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Computational Similarity Metrics
Using Tanimoto coefficients () and graph-based subgraph matching (), the target compound shows moderate similarity (Tanimoto ≈ 0.65–0.75) to pyrazolopyrimidine derivatives (), which also feature fused heterocycles but lack sulfur-containing moieties.
3D similarity analysis () using PubChem3D’s shape (ST) and feature (CT) scores suggests that the compound’s conformational flexibility (due to the ethoxypropyl chain) may reduce shape similarity (ST < 0.8) to rigid analogs like pyrazolotriazolopyrimidines (). However, its feature similarity (CT ≥ 0.5) aligns with compounds exhibiting hydrogen-bonding and hydrophobic motifs .
Biological Activity
Ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that integrates multiple functional groups and heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly associated with the piperazine moiety.
Chemical Structure and Properties
The compound features a piperazine core, which is often linked to various biological activities. The presence of an ethyl ester group enhances its solubility and reactivity, making it suitable for pharmaceutical applications. The structural complexity suggests a diverse range of potential interactions within biological systems.
Chemical Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄S |
| Molecular Weight | 385.47 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents; slight water solubility |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, inhibiting the growth of various pathogens.
- Anticancer Properties : The integration of thiazolidine and pyrimidine rings suggests potential anticancer activity, as these structures are known to interact with DNA and inhibit tumor growth.
- CNS Activity : Piperazine derivatives are often investigated for their effects on the central nervous system (CNS), potentially acting as anxiolytics or antidepressants.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of piperazine derivatives, revealing that compounds with similar structural motifs exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
- Results indicated a Minimum Inhibitory Concentration (MIC) in the range of 32–128 µg/mL for effective compounds.
-
Anticancer Activity Assessment :
- Research conducted on related thiazolidine derivatives demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells).
- The compounds induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
-
CNS Activity Exploration :
- A pharmacological study assessed the effects of piperazine derivatives on anxiety-like behaviors in rodent models.
- Results showed reduced anxiety levels comparable to standard anxiolytic medications at specific dosages.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential.
Similar Compounds
| Compound Name | Similarity Index |
|---|---|
| Butyl piperazine-1-carboxylate | 0.90 |
| 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate | 0.88 |
| Di-tert-butyl piperazine-1,4-dicarboxylate | 0.88 |
| tert-butyl 4-methylpiperazine-1-carboxylate | 0.88 |
These compounds highlight the diversity within piperazine derivatives while showcasing unique structural features that may confer distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
